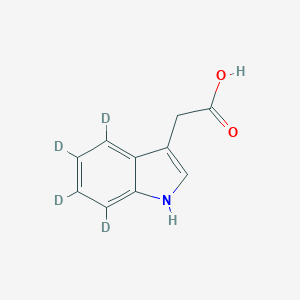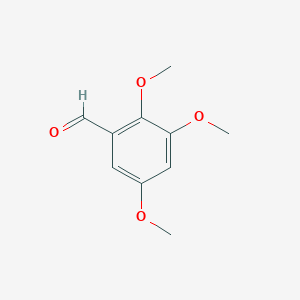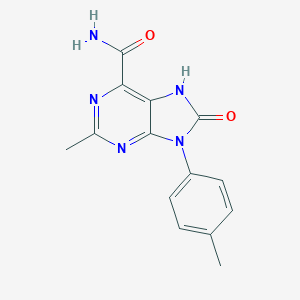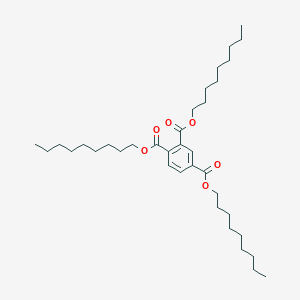
2-(4-(4-Chlorophenoxy)phenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-(4-Chlorophenoxy)phenyl)acetic acid” is a unique chemical compound with the empirical formula C14H11ClO3 and a molecular weight of 262.69 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The SMILES string of this compound is O=C(O)CC1=CC=C(C=C1)OC(C=C2)=CC=C2Cl . This provides a textual representation of the compound’s structure. The InChI key is XYWCXPKPSPHSAA-UHFFFAOYSA-N , which is a unique identifier for the compound.
Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm³ . Its boiling point is 397.7±27.0 °C at 760 mmHg . The compound has a molar refractivity of 68.7±0.3 cm³ . It has 3 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .
Wissenschaftliche Forschungsanwendungen
Pharmacology: Anti-inflammatory Applications
In pharmacology, this compound has been studied for its anti-inflammatory properties. Research indicates that derivatives of 2-(4-(4-Chlorophenoxy)phenyl)acetic acid exhibit moderate to excellent anti-inflammatory activity . These findings suggest potential therapeutic applications in treating conditions characterized by inflammation.
Agriculture: Plant Growth Regulation
4-Chlorophenoxyacetic acid, a related compound, is known to act as a synthetic pesticide and plant hormone analog . It’s used in the synthesis of Fipexide, a psychostimulant. While not directly mentioned for 2-(4-(4-Chlorophenoxy)phenyl)acetic acid, the structural similarity suggests potential uses in plant growth regulation and pesticide formulation.
Material Science: Chemical Synthesis
In material science, this compound serves as a precursor in various chemical syntheses. It’s provided to researchers for the development of new materials and chemical compounds, although specific applications in this field are not well-documented .
Environmental Science: Degradation of Pollutants
Related compounds have been used to study the degradation mechanisms of certain environmental pollutants. For instance, 4-Chlorophenylacetic acid was used to understand the breakdown of DDT by specific bacterial strains . This suggests that 2-(4-(4-Chlorophenoxy)phenyl)acetic acid could be relevant in bioremediation research.
Industrial Applications: Therapeutic Agent Development
Industrially, this compound has been implicated in the development of therapeutic agents, such as potential treatments for estrogen-sensitive breast cancer and neuroblastoma therapy . Its role as a carbon and energy supplement in microbial degradation also points to industrial biotechnology applications.
Biochemistry: Metabolic Studies
In biochemistry, compounds like 4-Phenoxylphenylacetic acid, which share a similar structure, are used in the preparation of inhibitors that prevent collagen-induced aggregation of human thrombocytes . This suggests that 2-(4-(4-Chlorophenoxy)phenyl)acetic acid could be used in studying metabolic pathways and developing biochemical assays.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-(4-chlorophenoxy)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-11-3-7-13(8-4-11)18-12-5-1-10(2-6-12)9-14(16)17/h1-8H,9H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWCXPKPSPHSAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)OC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60578356 |
Source


|
| Record name | [4-(4-Chlorophenoxy)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-Chlorophenoxy)phenyl)acetic acid | |
CAS RN |
148401-42-7 |
Source


|
| Record name | [4-(4-Chlorophenoxy)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B33007.png)

![benzyl (2S)-2-(phenylmethoxycarbonylamino)-3-[4-phenylmethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B33011.png)

![7-(2-Chloro-5-methoxyphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B33021.png)


![(1S,2R,11S,12S,15S,16S)-15-Hydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one](/img/structure/B33028.png)



